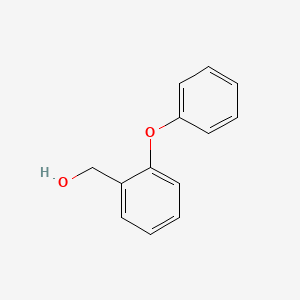

(2-Phenoxyphenyl)methanol

描述

Chemical Nomenclature and IUPAC Classification

The IUPAC name (2-phenoxyphenyl)methanol adheres to systematic nomenclature rules, prioritizing substituent positions and functional groups. The suffix "-methanol" indicates the primary alcohol group, while "2-phenoxyphenyl" specifies the substituent’s location on the aromatic ring.

Synonyms and Structural Variants

Common alternative names include:

- 2-Phenoxybenzyl alcohol (emphasizes the benzyl alcohol backbone)

- o-Phenoxybenzyl alcohol (ortho substitution designation)

- Phenoxyphenylmethanol (functional group emphasis).

The compound’s structure is distinct from positional isomers such as 3-phenoxybenzyl alcohol (meta) and 4-phenoxyphenyl methanol (para), which exhibit altered reactivity and applications.

Historical Context and Discovery Milestones

While specific discovery dates are undocumented, the synthesis of this compound aligns with advancements in ether and alcohol chemistry. Key milestones include:

- Williamson Ether Synthesis : A foundational method for forming ethers, which could theoretically apply to phenoxyphenyl derivatives. This reaction involves alkoxide nucleophiles and alkyl halides, though direct applications to this compound remain unreported.

- Pharmaceutical Intermediates : By the mid-20th century, benzyl alcohols with aryl ether substituents gained prominence in synthesizing bioactive molecules. This compound’s role as a precursor to insecticides and APIs emerged during this period.

- Modern Applications : Contemporary uses span glucuronide conjugate synthesis (e.g., 3-phenoxybenzyl β-D-glucuronide) and pyrethroid metabolite studies, highlighting its enduring relevance in organic and medicinal chemistry.

Positional Isomerism in Phenoxy-Substituted Benzyl Alcohols

Positional isomerism significantly influences the chemical behavior and utility of phenoxybenzyl alcohols. Below is a comparative analysis of ortho, meta, and para isomers:

| Isomer | CAS Number | Structural Features | Key Applications |

|---|---|---|---|

| Ortho (2-) | 13807-84-6 | Phenoxy at C2; steric hindrance | Pharmaceutical intermediates, agrochemicals |

| Meta (3-) | 13826-35-2 | Phenoxy at C3; enhanced stability | Pyrethroid metabolite studies, glucuronide synthesis |

| Para (4-) | 2215-78-3 | Phenoxy at C4; symmetrical reactivity | Uncommon; limited documented uses |

Reactivity and Application Differences

- Ortho Isomer : Favors photocyclization under aqueous conditions to form 6H-dibenzo[b,d]pyrans, a reaction absent in meta/para analogs.

- Meta Isomer : Serves as a metabolite of permethrin, a pyrethroid insecticide, and is critical in environmental toxicity studies.

- Para Isomer : Rarely reported due to synthetic challenges and lower reactivity compared to ortho/meta variants.

属性

IUPAC Name |

(2-phenoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZBMTWFHYYOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes

Reduction of 2-Phenoxybenzaldehyde with Sodium Borohydride

The most direct and widely reported method involves the reduction of 2-phenoxybenzaldehyde to (2-phenoxyphenyl)methanol using sodium borohydride (NaBH₄). This reaction proceeds via nucleophilic attack on the aldehyde carbonyl, yielding the primary alcohol.

- 2-Phenoxybenzaldehyde (5.04 mmol) is dissolved in anhydrous methanol (10 mL).

- Sodium borohydride (1.5 equivalents, 7.57 mmol) is added portionwise at room temperature.

- The mixture is stirred for 2 hours, during which the aldehyde is quantitatively reduced.

- The reaction is quenched with water, and the product is extracted with ethyl acetate (3 × 20 mL).

- The organic layers are combined, dried over Na₂SO₄, and concentrated under vacuum to yield this compound as a colorless oil (75.25% yield).

Mechanistic Insight :

NaBH₄ selectively reduces aldehydes and ketones to alcohols in protic solvents like methanol. The reaction’s exothermic nature necessitates controlled addition to avoid side reactions, such as over-reduction or solvent decomposition.

Optimization Considerations :

- Solvent Choice : Methanol is ideal due to its polarity and ability to stabilize borohydride intermediates.

- Temperature : Room temperature suffices, though cooling (0–5°C) may enhance selectivity for sensitive substrates.

- Stoichiometry : A 1.5:1 molar ratio of NaBH₄ to aldehyde ensures complete conversion without excess reagent.

Alternative Synthetic Pathways

While the NaBH₄ reduction dominates literature, other routes have been explored for specialized applications:

Demethylation of Methoxy Precursors

Methoxy-protected intermediates, such as 2-methoxybenzyl ethers , can be demethylated using boron tribromide (BBr₃) to yield phenolic alcohols. However, this method is less common for this compound due to competing side reactions, including bromination.

Reaction Optimization and Conditions

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, MeOD-d₄):

δ 7.53 (d, J = 7.4 Hz, 1H), 7.31 (t, J = 7.9 Hz, 2H), 7.24 (t, J = 7.2 Hz, 1H), 7.15 (t, J = 7.4 Hz, 1H), 6.91 (d, J = 7.9 Hz, 2H), 6.82 (d, J = 8.3 Hz, 1H), 4.78 (s, 2H). - IR (neat):

Broad O-H stretch at ~3400 cm⁻¹, aromatic C-H stretches at 3050–3100 cm⁻¹, and C-O-C ether vibration at 1240 cm⁻¹.

Industrial Production Considerations

Industrial synthesis would likely adopt the NaBH₄ reduction route due to its simplicity and cost-effectiveness. Key considerations include:

- Automation : Automated dosing systems for NaBH₄ to control exothermicity.

- Solvent Recovery : Methanol recycling via fractional distillation reduces costs and environmental impact.

化学反应分析

Types of Reactions: (2-Phenoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (2-phenoxyphenyl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to (2-phenoxyphenyl)methane using strong reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Thionyl chloride in the presence of pyridine at room temperature.

Major Products Formed:

Oxidation: (2-Phenoxyphenyl)methanone.

Reduction: (2-Phenoxyphenyl)methane.

Substitution: (2-Phenoxyphenyl)chloromethane.

科学研究应用

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research has demonstrated that derivatives of (2-Phenoxyphenyl)methanol exhibit anticonvulsant properties. A study synthesized various oxadiazole derivatives incorporating this compound and evaluated their anticonvulsant activity. The results indicated that certain modifications to the structure led to enhanced efficacy against seizures, highlighting the compound's potential in developing new anticonvulsant medications .

2. Anti-inflammatory Agents

Another significant application of this compound is in the development of anti-inflammatory drugs. A study focused on synthesizing N-arylidene-2-(2-phenoxyphenyl) acetohydrazides aimed to create compounds with reduced gastrointestinal toxicity compared to traditional NSAIDs. The synthesized compounds showed promising anti-inflammatory effects, with a notable reduction in paw edema in rat models, representing a potential therapeutic avenue for safer anti-inflammatory agents .

3. Fungicidal Activity

The compound has also been evaluated for its fungicidal properties. Research indicated that modifications to the phenoxy group influenced the fungicidal activity against various fungal strains. Structure-activity relationship studies revealed that specific substitutions enhanced efficacy, suggesting potential applications in agricultural chemistry as fungicides .

Materials Science Applications

1. Polymer Chemistry

this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.

2. Photochemical Applications

The compound's ability to absorb UV light makes it suitable for photochemical applications, including UV filters and photostabilizers in plastics and coatings. Its incorporation into formulations can help improve the longevity and durability of materials exposed to sunlight.

Case Study 1: Anticonvulsant Derivatives

In a study published in 2013, researchers synthesized a series of oxadiazole derivatives based on this compound. The anticonvulsant activity was assessed using established seizure models, showing that certain derivatives exhibited significant protective effects against induced seizures .

Case Study 2: Anti-inflammatory Hydrazides

A 2020 study focused on developing new anti-inflammatory agents derived from this compound. The synthesized hydrazides were tested for their effects on carrageenan-induced paw edema in rats, demonstrating a significant reduction in inflammation compared to control groups .

作用机制

The mechanism of action of (2-Phenoxyphenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular processes .

相似化合物的比较

Key Properties:

- Physical State : Crystalline solid (purity ≥97% in commercial grades) .

- Synthesis: Commonly synthesized via nucleophilic substitution reactions. For example, hydrazine hydrate treatment of ethyl 2-(2-phenoxyphenyl)acetate yields the intermediate hydrazide, which is further condensed with aromatic aldehydes to form bioactive derivatives .

- Applications: Serves as a precursor for anti-inflammatory agents, such as N-arylidene-2-(2-phenoxyphenyl)acetohydrazides, which exhibit significant activity in rat models .

Comparison with Similar Compounds

To contextualize the properties and applications of (2-Phenoxyphenyl)methanol, we compare it with structurally analogous compounds, focusing on molecular features, synthesis, and biological relevance.

Structural Analogues and Their Properties

Table 1: Comparative Analysis of this compound and Analogues

Key Research Findings

Synthetic Efficiency: this compound derivatives are synthesized in >90% yield under acid-catalyzed conditions, highlighting scalability .

Biological Performance: Schiff base complexes derived from this compound exhibit MIC values of 6.25 µg/mL against E. coli, comparable to ciprofloxacin .

Toxicity Profile: 2-Phenoxyethanol has a low acute toxicity (LD₅₀ > 5,000 mg/kg in rats), making it safer for topical use than parabens .

生物活性

(2-Phenoxyphenyl)methanol, with the chemical formula C₁₃H₁₂O₂ and a molecular weight of 200.24 g/mol, is a compound characterized by a phenoxy group attached to a benzyl alcohol structure. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Chemical Structure and Properties

The structure of this compound consists of:

- Benzyl alcohol group :

- Phenoxy group :

This compound appears as a light yellow solid with a melting point ranging from 55 to 56 °C, making it suitable for various applications in organic synthesis and material science.

Cytochrome P450 Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several cytochrome P450 enzymes, including:

- CYP1A2

- CYP2C19

- CYP2C9

These enzymes are essential for the metabolism of many drugs, suggesting that this compound could influence the pharmacokinetics of co-administered medications. The inhibition of these enzymes can lead to altered therapeutic effects or increased toxicity of certain drugs, necessitating further investigation into its pharmacological interactions .

Potential Anti-inflammatory Activity

A related study explored the biological activity of derivatives synthesized from this compound. Specifically, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide demonstrated promising anti-inflammatory effects, showing a reduction in inflammation in carrageenan-induced rat paw edema assays. The observed reduction ranged from 32% to 58%, indicating potential therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivative | Effect/Outcome |

|---|---|---|

| Cytochrome P450 Inhibition | This compound | Inhibits CYP1A2, CYP2C19, CYP2C9 |

| Anti-inflammatory | N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | 32% - 58% reduction in inflammation |

| Antimicrobial | Potential (not directly studied) | Structural similarity suggests possible activity |

常见问题

Q. What are the established synthetic routes for (2-Phenoxyphenyl)methanol in laboratory settings?

- Methodological Answer : this compound can be synthesized via reduction of a nitro precursor, such as (2-nitrophenoxyphenyl)methanol, using catalytic hydrogenation (e.g., 10% Pd/C in ethanol under H₂ at 1 atm) or sodium borohydride in methanol. Alternatively, the Friedel-Crafts alkylation of phenol derivatives with benzyl alcohols may yield intermediates requiring further reduction. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the aromatic substitution pattern (e.g., phenoxy group at position 2) and hydroxymethyl (-CH₂OH) integration.

- FT-IR : Identify O-H (3200–3600 cm⁻¹) and C-O (phenoxy, ~1250 cm⁻¹) stretches.

- Mass Spectrometry (EI/ESI) : Verify molecular ion [M+H]⁺ (expected m/z: 200.2 for C₁₃H₁₂O₂).

- HPLC/GC : Assess purity using reverse-phase C18 columns (methanol/water mobile phase) or GC with FID detection .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use desiccants to minimize moisture absorption. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential irritancy, as inferred from analogs like 2-phenoxyethanol .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands in Suzuki-Miyaura couplings.

- Solvent/Base Optimization : Use toluene/EtOH (3:1) with K₂CO₃ or Cs₂CO₃ at 80–100°C.

- Kinetic Monitoring : Track progress via TLC (UV/iodine staining) or in-situ FT-IR.

- Byproduct Analysis : Characterize undesired products (e.g., dehydroxylated derivatives) via LC-MS .

Q. What computational strategies can predict the solubility and reactivity of this compound in non-polar solvents?

- Methodological Answer :

- DFT Calculations : Model solvation free energy (COSMO-RS) and H-bonding interactions.

- MD Simulations : Simulate diffusion coefficients in hexane/toluene mixtures using GROMACS.

- QSAR Models : Correlate logP values (estimated at ~2.8) with experimental solubility data from analogs .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Introduce halogens (Cl, Br) at the phenyl ring and test antimicrobial activity via MIC assays.

- Enzyme Docking : Use AutoDock Vina to predict binding affinity to cytochrome P450 isoforms.

- Metabolic Stability : Assess hepatic microsomal clearance (rat/human) with LC-MS/MS quantification .

Data Contradiction Analysis

Q. Conflicting reports exist on the oxidative stability of this compound. How can these discrepancies be resolved?

- Methodological Answer :

- Controlled Replication : Repeat oxidation studies (e.g., KMnO₄ in H₂O/acetone) under strict O₂ exclusion.

- Advanced Analytics : Use EPR spectroscopy to detect radical intermediates.

- Environmental Factors : Compare degradation rates under UV light vs. dark storage, referencing 2-phenoxyethanol photolysis data .

Application-Oriented Questions

Q. Can this compound serve as a monomer in polymer synthesis?

- Methodological Answer :

- Polycondensation Trials : React with diisocyanates (e.g., HDI) in DMF at 120°C; monitor molecular weight via GPC.

- Thermal Analysis : Assess Tg (expected ~60–80°C) using DSC and TGA (decomposition >200°C) .

Q. What experimental setups are suitable for studying methanol crossover in this compound-based fuel cell membranes?

- Methodological Answer :

- Electrochemical Cell : Use Nafion®-coated electrodes and a peristaltic pump for electrolyte flow (0.1 M H₂SO₄).

- Permeability Testing : Measure methanol flux via GC-FID, comparing to theoretical models (e.g., Maxwell-Stefan equations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。